Grayanotoxin II

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of grayanotoxins, including Grayanotoxin II, has been a challenging task due to their complex molecular architecture. One notable synthetic route involves a Ni-catalyzed α-vinylation of β-ketoester to construct a bicyclo[3.2.1]octane ring system, followed by an intramolecular Pauson-Khand reaction of enyne to construct a 7/5-bicyclic ring system . Additionally, a biomimetic 1,2-rearrangement of the grayanane-type 5/7/6/5 skeleton is employed to generate the desired structure .

Industrial Production Methods: Industrial production of this compound is not common due to its natural abundance in Rhododendron species. Extraction from these plants remains the primary method of obtaining this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Grayanotoxin II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Applications De Recherche Scientifique

Grayanotoxin II, a type of grayanotoxin found in plants like Rhododendron, Pieris, and Kalmia, has several notable applications and effects, as indicated by scientific research . Grayanotoxins, in general, are known for their toxic effects on muscles, the nervous system, and the cardiovascular system .

This compound Effects and Applications

- Mitotic Activity this compound can increase the mitotic index of lymphocytes at specific concentrations . Research indicates that concentrations of 10−4 and 10−3 M of this compound can increase the mitotic activity of human lymphocytes in vitro, with significant effects observed at the higher concentration .

- Sinoatrial Node Inhibition this compound can suppress the natural beating of the sinoatrial node . It inhibits the electrical activity of sinoatrial node cells by increasing membrane permeability to sodium ions, leading to hyperpolarization and ultimately inactivating slow inward currents, followed by a reduction in the activation of outward currents .

- Total Synthesis this compound has been the subject of total synthesis efforts . Matsumoto and co-workers reported a total synthesis of this compound based on a key biomimetic photo-santonin rearrangement in 39 steps .

Toxicity

Mécanisme D'action

Grayanotoxin II exerts its effects by binding to voltage-gated sodium channels on the membranes of excitable cells, such as neurons and muscle cells . This binding increases the permeability of sodium ions, leading to prolonged depolarization and repetitive action potentials . The overstimulation of affected cells results in the toxic effects observed with this compound .

Comparaison Avec Des Composés Similaires

Grayanotoxin II is part of a group of neurotoxins that includes Grayanotoxin I, Grayanotoxin III, and Grayanotoxin IV . These compounds share a similar polyhydroxylated cyclic diterpene structure but differ in their specific functional groups and toxicity levels . For example:

Grayanotoxin I: Contains an acetate group at position 14 and is known for its high toxicity.

Grayanotoxin III: Lacks the acetate group and has a hydroxyl group at position 3, making it less toxic than Grayanotoxin I.

Grayanotoxin IV: Similar to this compound but with an additional acetate group at position 2.

This compound is unique due to its specific binding affinity and effects on sodium channels, making it a valuable compound for research and potential therapeutic applications .

Activité Biologique

Grayanotoxin II (GTX II) is a naturally occurring toxin primarily found in honey derived from the nectar of Rhododendron species. It is known for its potent effects on the cardiovascular and nervous systems, leading to a condition commonly referred to as "mad honey disease." This article explores the biological activity of GTX II, including its mechanisms of action, clinical manifestations, case studies, and relevant research findings.

Binding to Sodium Channels:

this compound primarily exerts its toxic effects by binding to voltage-gated sodium channels in their open state. This binding prevents the inactivation of these channels, resulting in prolonged depolarization of excitable cells such as neurons and cardiomyocytes. The mechanism can be summarized as follows:

- Inhibition of Sodium Channel Inactivation: GTX II binds to the S6 transmembrane segments of sodium channels, altering their configuration and preventing normal inactivation .

- Elevated Membrane Permeability: The binding increases the membrane's permeability to sodium ions, which leads to hyperpolarization of cells and disruption of normal electrical activity .

- Cholinergic Effects: GTX II mimics cholinergic agents, leading to bradycardia (reduced heart rate), hypotension (low blood pressure), and respiratory depression due to enhanced vagal tone .

Clinical Manifestations

The clinical symptoms associated with GTX II poisoning can vary but typically include:

- Cardiovascular Effects: Bradycardia, hypotension, and potential atrioventricular block are common manifestations. These effects are particularly pronounced in individuals with pre-existing cardiovascular conditions .

- Neurological Symptoms: Patients may experience dizziness, confusion, agitation, and syncope (fainting) due to central nervous system involvement .

- Gastrointestinal Distress: Nausea and vomiting may also occur following ingestion of grayanotoxin-containing honey .

Case Studies

Several case studies highlight the acute effects of grayanotoxin poisoning:

- Case Report from Nepal: A 52-year-old hypertensive male presented with bradycardia and hypotension after consuming wild honey. He was treated with atropine, which successfully reversed his symptoms within 24 hours .

- Clinical Observations: A study reported three patients who ingested Rhododendron preparations showing varying degrees of bradycardia and conduction disturbances. All patients responded positively to atropine treatment, indicating the involvement of muscarinic receptors in GTX II toxicity .

Research Findings

Research has provided insights into the relative toxicity and effects of GTX II compared to other grayanotoxins:

- Toxicity Comparison: GTX II is considered less toxic than GTX I and III but still poses significant health risks. It primarily affects the sinoatrial node's electrical activity, leading to suppression of natural heart rhythms .

- Genotoxicity Evidence: Some studies have indicated that exposure to grayanotoxins may lead to chromosomal damage in animal models, although the exact mechanisms remain unclear .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Finding |

|---|---|

| Mechanism | Binds sodium channels; prevents inactivation |

| Primary Effects | Bradycardia, hypotension, respiratory depression |

| Relative Toxicity | Less toxic than GTX I & III |

| Clinical Symptoms | Dizziness, confusion, gastrointestinal distress |

| Case Reports | Positive response to atropine |

Propriétés

Numéro CAS |

4678-44-8 |

|---|---|

Formule moléculaire |

C20H32O5 |

Poids moléculaire |

352.5 g/mol |

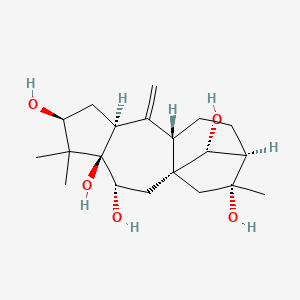

Nom IUPAC |

(1S,3R,4R,6S,8S,10S,13R,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol |

InChI |

InChI=1S/C20H32O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h11-16,21-25H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15+,16?,18+,19-,20-/m0/s1 |

Clé InChI |

KEOQZUCOGXIEQR-BBLSUVPKSA-N |

SMILES |

CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C |

SMILES isomérique |

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)C(=C)[C@@H]2CC[C@@H]1C3O)O)O)O |

SMILES canonique |

CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Grayanotoxin II; G-II; delta(sup 10 (18))-Andromedenol; Deacetylanhydroandromedotoxin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.